4-[2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Overview
Description
4-[2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with a molecular formula of C26H26N2O3S This compound is known for its unique structural features, which include a benzyloxy group, a naphthyl moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Naphthyl Group Introduction: The naphthyl group is incorporated via a Friedel-Crafts alkylation reaction, using a naphthalene derivative and an alkylating agent.
Amine Formation: The amine group is formed through a reductive amination reaction, where a carbonyl compound reacts with an amine in the presence of a reducing agent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-[2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethyl]benzenesulfonamide
- 4-[2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethyl]benzenesulfonamide sulfate
- 4-[2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethyl]benzenesulfonamide phosphate
Uniqueness
4-[2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
4-[2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S.ClH/c27-32(29,30)23-13-10-20(11-14-23)16-17-28-18-25-24-9-5-4-8-22(24)12-15-26(25)31-19-21-6-2-1-3-7-21;/h1-15,28H,16-19H2,(H2,27,29,30);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRHCWLRWINKFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCC4=CC=C(C=C4)S(=O)(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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